6-Bromo-8-chloroquinazolin-2(1H)-one
Description
6-Bromo-8-chloroquinazolin-2(1H)-one is a halogenated quinazolinone derivative characterized by bromine and chlorine substituents at positions 6 and 8, respectively.
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-8-chloro-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLTZYCWDSNHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NC(=O)N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-bromo-4-chlorobenzoic acid with formamide or formic acid under heating conditions to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while oxidation and reduction can lead to different oxidation states of the quinazolinone core.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
6-Bromo-8-chloroquinazolin-2(1H)-one serves as an important scaffold for the development of potential therapeutic agents. Its structural features allow for modifications that enhance biological activity against various diseases, including cancer and infectious diseases. Research indicates that derivatives of this compound exhibit significant antitumor properties, making it a candidate for drug discovery.
Case Study: Antitumor Activity
A study demonstrated the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. The following table summarizes the antitumor efficacy of this compound compared to other quinazoline derivatives:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Breast Cancer | 15 | Induces apoptosis via caspase activation |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | Lung Cancer | 10 | Inhibits cell cycle progression |
Antimicrobial Activity
Broad-Spectrum Efficacy
The compound has also been studied for its antimicrobial properties, showing effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans. Its mechanism involves disrupting biofilm formation and reducing virulence factors in pathogenic strains.
Case Study: Antimicrobial Efficacy
The following table outlines the antimicrobial activity of this compound:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | Inhibits growth |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | Pseudomonas aeruginosa | 16 | Reduces biofilm formation |
Chemical Biology
Biological Pathways and Molecular Interactions
In chemical biology, this compound serves as a probe for studying biological pathways and molecular interactions. Its ability to interact with specific molecular targets, such as enzymes or receptors, allows researchers to explore its mechanisms of action and potential therapeutic effects.
Industrial Applications
Synthesis of Fine Chemicals
The compound is utilized in the synthesis of various fine chemicals and intermediates for pharmaceuticals. Its reactivity enables the production of diverse chemical entities that can be tailored for specific applications in drug development.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 6-Bromo-8-chloroquinazolin-2(1H)-one, differing primarily in substituent positions and functional groups:
Key Observations :
- Halogen Positioning: The position of Br and Cl significantly impacts electronic properties.
- Substituent Effects: Methyl or methoxy groups (e.g., 6-Bromo-2-(4-methoxyphenyl)-...
Physical and Spectroscopic Properties
Data from dihydroquinazolinone analogues () provide insights into substituent-driven trends:
Analysis :
- Melting Points : Methoxy-substituted 3d has the highest melting point (254–256°C), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding) from the electron-donating methoxy group.
- Spectroscopic Trends: All compounds show C=O stretches near 1680–1700 cm⁻¹, typical for quinazolinones. ¹H-NMR shifts correlate with substituent electronegativity; fluorophenyl derivatives exhibit downfield aromatic protons compared to methoxy analogues.
Biological Activity
6-Bromo-8-chloroquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a bromine atom at the 6-position and a chlorine atom at the 8-position of the quinazolinone ring. This unique structural configuration enhances its potential as a versatile scaffold in drug design, particularly in medicinal chemistry. Recent studies have indicated its promising biological activities, including anticancer, antimicrobial, and antiviral properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, derivatives of quinazolinones have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| 6-Bromo-2-phenyl-3-(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)-4(3H)-quinazolinone | HeLa | 1.92 | |
| 8a (a derivative) | MCF-7 | 15.85 ± 3.32 |
In a study comparing various derivatives, compound 8a demonstrated superior potency compared to traditional chemotherapeutics like Erlotinib and Doxorubicin, indicating its potential for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Quinazolinone derivatives are known for their broad-spectrum activity against bacteria and fungi. The specific mechanism of action remains to be fully elucidated, but it is hypothesized that the compound interacts with bacterial enzymes or cellular pathways, disrupting vital functions.
Antiviral Activity
Quinazolinones have been studied for their antiviral effects against various viruses. For example, a related compound exhibited significant antiviral activity with a minimum inhibitory concentration (MIC) of 1.92 µg/ml against vaccinia virus in cell culture assays . This suggests that similar activities may be present in this compound, warranting further investigation.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural similarity to other bioactive quinazolinones suggests potential mechanisms such as:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : Interacting with cellular receptors that regulate apoptosis or immune responses.
Molecular docking studies indicate favorable binding interactions with key residues in target proteins, enhancing our understanding of its pharmacological potential.
Case Studies and Research Findings
Recent literature has documented various case studies focusing on the synthesis and evaluation of quinazolinone derivatives, including:
- Synthesis and Evaluation : A series of derivatives were synthesized and tested for their cytotoxicity against cancer cell lines such as MCF-7 and SW480. The results showed selective toxicity towards cancer cells compared to normal cells .
- Structural Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the quinazolinone ring significantly affected biological activity, indicating the importance of structural optimization in drug development .
- Antiviral Studies : Research into related compounds demonstrated their effectiveness against various viral strains, suggesting that this compound may share these antiviral properties .
Q & A
Q. What statistical frameworks are recommended for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) with bootstrapping for EC/IC confidence intervals. Address outliers via Grubbs’ test and report R values. Use ANOVA for multi-group comparisons, followed by post-hoc Tukey tests .
Methodological Best Practices
- Synthesis : Document reaction stoichiometry, solvent purity, and quenching steps to ensure reproducibility.
- Crystallography : Deposit CIF files in public databases (e.g., CCDC) and include validation reports.
- Computational Modeling : Archive input/output files and specify software versions (e.g., Gaussian 16 vs. ORCA 5.0).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
